Elisapterosin A

Description

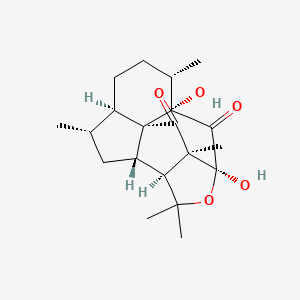

Structure

3D Structure

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1S,2S,4S,5R,8S,9S,11S,14S,15S)-9,11-dihydroxy-4,8,13,13,15-pentamethyl-12-oxapentacyclo[7.7.0.01,5.02,14.011,15]hexadecane-10,16-dione |

InChI |

InChI=1S/C20H28O5/c1-9-8-12-13-16(3,4)25-20(24)15(22)19(23)10(2)6-7-11(9)18(12,19)14(21)17(13,20)5/h9-13,23-24H,6-8H2,1-5H3/t9-,10-,11+,12-,13+,17-,18+,19+,20+/m0/s1 |

InChI Key |

QQNWLKBRRNMIGU-BABYDUTCSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H](C[C@@H]3[C@]24[C@@]1(C(=O)[C@@]5([C@@]([C@H]3C(O5)(C)C)(C4=O)C)O)O)C |

Canonical SMILES |

CC1CCC2C(CC3C24C1(C(=O)C5(C(C3C(O5)(C)C)(C4=O)C)O)O)C |

Synonyms |

elisapterosin A |

Origin of Product |

United States |

Elucidation of the Unique Structural Framework of Elisapterosin a

Historical Context of Structural Determination and Challenges in Absolute Configuration

The isolation of related marine diterpenoids, such as elisabethin A, from Pseudopterogorgia elisabethae in 1998 by Rodriguez et al., marked a significant step in understanding this family of natural products. wikipedia.orgnih.gov While 2D-NMR analysis and X-ray crystallography were instrumental in determining the relative configuration of elisabethin A, the absolute configuration remained elusive due to the minute quantities obtained from isolation. wikipedia.orgcgl.org.cn This challenge underscores a common hurdle in natural product chemistry, where limited sample availability can impede full stereochemical assignment. Consequently, total synthesis efforts have been pursued with the aim of either confirming or disproving the proposed absolute configurations of these complex molecules. wikipedia.org In contrast, the absolute configuration of elisapterosin B, a related congener, has been successfully outlined through research efforts. dntb.gov.ua

Key Spectroscopic and Crystallographic Methodologies for Relative Configuration

The determination of the relative configuration of Elisapterosin A and its congeners heavily relies on a combination of sophisticated spectroscopic and crystallographic techniques.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful analytical tool for elucidating the structure and dynamics of molecules, proving particularly valuable for complex natural products. scilit.com This technique provides detailed information about the connectivity of atoms and their spatial relationships within a molecule. scilit.com For compounds like elisabethin A and elisapterosin F, a standard series of 2D-NMR experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), were crucial. youtube.comcgl.org.cn These experiments facilitate the unambiguous assignment of proton and carbon signals, revealing correlations over one or multiple bonds (HSQC, HMBC) and spatial proximities (NOESY), which are essential for piecing together the molecular skeleton and its relative stereochemistry. youtube.comscilit.com

Characterization of the Unprecedented Cage-like Architecture

A defining characteristic of Elisapterosins A and B is their description as rearranged diterpenes possessing an "unprecedented cagelike framework." researchgate.netnih.gov This term highlights a highly unusual and complex three-dimensional arrangement of atoms that deviates significantly from more common natural product scaffolds. Similarly, elisapterosin F exhibits a "tangled molecular structure" featuring a "rigid polycyclic core composed of four intimately interwoven carbocyclic ring systems with an additional six-membered cyclic hemiketal across rings C/D." youtube.com Such "cage-like" topologies are indicative of highly condensed and bridged ring systems, which contribute to their unique chemical and physical properties.

Analysis of Stereochemical Complexity and Contiguous Stereocenters

The structural intricacy of this compound and its close relatives is further underscored by their significant stereochemical complexity. Elisabethin A, for instance, possesses six contiguous stereocenters. wikipedia.orgcgl.org.cn These are specifically identified as quaternary all-carbon spiro centers at positions C-1, C-2, C-3, C-6, C-7, and C-9. wikipedia.orgcgl.org.cn Beyond these numerous chiral centers, the molecule also incorporates a tricyclic cis-trans-fused 5,6,6-ring system and a highly oxidized, fully substituted enedione moiety. wikipedia.orgcgl.org.cn The presence of multiple contiguous stereocenters within such a compact and rigid framework presents formidable challenges for synthetic chemists aiming to replicate these natural products in the laboratory.

Investigative Studies on Elisapterosin a Biosynthesis

Proposed Biosynthetic Pathways and Precursors

The biosynthetic journey to Elisapterosin A is believed to commence with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgupeikerrlab.ca The proposed pathway involves a series of cyclizations and oxidative modifications to construct the characteristic fused ring system of the elisabethanes.

A pivotal step in the formation of the elisabethane skeleton is the cyclization of GGPP to form elisabethatriene (B1243429). wikipedia.orgnih.gov This transformation is a key branching point that directs the biosynthesis toward the pseudopterosin and elisabethane families of natural products. wikipedia.org Following the initial cyclization, the pathway is thought to proceed through another key intermediate, erogorgiaene (B1241737), which is formed by the aromatization of elisabethatriene. researchgate.net

Subsequent transformations from these foundational intermediates are hypothesized to lead to a variety of elisabethane diterpenes. It has been suggested that compounds like elisabethin A may serve as direct precursors to other members of the family, including Elisapterosin B, through further oxidative cyclizations. nih.gov This suggests a branching pathway where a common intermediate can be modified by different enzymatic processes to generate structural diversity.

Key Proposed Precursors in this compound Biosynthesis

| Precursor | Role |

|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | Primary C20 precursor for diterpene biosynthesis. |

| Elisabethatriene | Key tricyclic intermediate formed from GGPP. wikipedia.orgnih.gov |

| Erogorgiaene | Aromatized intermediate derived from elisabethatriene. researchgate.net |

Enzymatic Transformations and Hypothetical Intermediates

The enzymatic machinery responsible for the biosynthesis of this compound is largely inferred from studies on related marine diterpenes. A key enzyme that has been identified in the biosynthesis of pseudopterosins, and by extension the elisabethanes, is elisabethatriene synthase. upeikerrlab.canih.gov This diterpene cyclase is responsible for catalyzing the complex cyclization of the linear precursor, GGPP, into the tricyclic structure of elisabethatriene. wikipedia.orgnih.gov

Following the initial cyclization, further enzymatic modifications are necessary. The conversion of elisabethatriene to erogorgiaene involves a dehydrogenation and aromatization step, likely catalyzed by a dehydrogenase or an oxidase. researchgate.net The subsequent steps towards this compound are less clear but are believed to involve a series of oxidations. These oxidative transformations are likely carried out by cytochrome P450 monooxygenases, a class of enzymes known for their role in modifying terpene scaffolds in various organisms.

One of the critical hypothetical steps in the later stages of the biosynthesis is an oxidative cyclization of an elisabethin precursor to form the tetracyclic core of compounds like Elisapterosin B. nih.gov This proposed enzymatic reaction would involve the formation of a new carbon-carbon or carbon-oxygen bond to close the final ring. While the specific enzymes for these latter steps in Pseudopterogorgia elisabethae have not been isolated and characterized, the proposed transformations are consistent with known enzymatic capabilities in natural product biosynthesis.

Hypothetical Intermediates and Enzymatic Steps:

| Hypothetical Intermediate | Preceding Intermediate | Proposed Enzymatic Transformation | Enzyme Class (Hypothesized) |

|---|---|---|---|

| Elisabethatriene | Geranylgeranyl Pyrophosphate | Intramolecular cyclization | Diterpene Cyclase (Elisabethatriene Synthase) nih.gov |

| Erogorgiaene | Elisabethatriene | Dehydrogenation and Aromatization | Dehydrogenase/Oxidase |

| Oxidized Elisabethin Intermediate | Elisabethin A | Oxidation | Cytochrome P450 Monooxygenase |

Biomimetic Hypotheses Informing Synthetic Strategies

The proposed biosynthetic pathway of elisabethane diterpenes has significantly influenced the development of synthetic strategies to access these complex molecules in the laboratory. nih.gov The concept of biomimetic synthesis, which seeks to mimic key steps of a natural biosynthetic pathway, has been a guiding principle in the total synthesis of related compounds. wikipedia.orgnih.gov

A central feature of the proposed biosynthesis is the intramolecular cyclization of a linear precursor to form the fused ring system. This has inspired synthetic chemists to employ powerful intramolecular reactions to construct the core of the elisabethanes. For instance, the total synthesis of elisabethin A has been achieved using an intramolecular Diels-Alder reaction under biomimetic conditions, utilizing water as a solvent and proceeding at room temperature. wikipedia.orgnih.gov This strategy directly mimics the proposed enzymatic cyclization in nature.

Furthermore, the hypothesis that Elisapterosin B is formed via an oxidative cyclization of an elisabethin precursor has been a cornerstone of synthetic efforts towards this molecule. nih.gov This biosynthesis-inspired strategy has been successfully implemented in the stereocontrolled synthesis of Elisapterosin B, validating the biosynthetic hypothesis from a chemical standpoint. nih.gov These biomimetic approaches not only provide access to these rare natural products but also offer insights into the feasibility of the proposed biosynthetic transformations.

Strategic Approaches to the Total Synthesis of Elisapterosin a

Historical Overview of Synthetic Endeavors

The elisabethane diterpenes, including Elisapterosin A, were first isolated from the Caribbean gorgonian Pseudopterogorgia elisabethae in the late 1990s. acs.org The unique carbon framework and dense stereochemical information of these molecules quickly made them attractive targets for total synthesis. acs.orgsoton.ac.uk Early synthetic efforts were often intertwined with those targeting related compounds like elisabethin A, which was considered a potential biosynthetic precursor to other elisabethanes. acs.orgacs.org The complexity of these structures spurred the development of various synthetic strategies, with many research groups contributing to the growing body of work on this class of natural products. slideserve.com

Retrosynthetic Analyses and Key Disconnection Strategies

The core challenge in synthesizing this compound and its relatives lies in the construction of their complex polycyclic systems. A common retrosynthetic approach involves dissecting the molecule to simpler, more accessible starting materials. Key disconnection strategies often focus on the formation of the characteristic fused ring systems.

One prevalent strategy involves an intramolecular Diels-Alder (IMDA) reaction to construct the elisabethin skeleton, a core component of several related natural products. acs.orgacs.org This approach envisions a quinone precursor that undergoes cyclization to form the key 6,6-ring system. acs.orgacs.org Another powerful strategy involves a combined C-H activation/Cope rearrangement, which can establish three crucial stereocenters in a single step. nih.govacs.orgthieme-connect.com This method offers a distinct advantage in controlling the complex stereochemistry of the molecule. acs.org

Other approaches have utilized a cascade of pericyclic reactions, such as a Moore rearrangement of a cyclobutenone to generate a hydroquinone (B1673460) that then undergoes a thermal [4+2] or a Lewis-acid-catalyzed [5+2] cycloaddition. soton.ac.uksoton.ac.ukscispace.comthieme-connect.comsoton.ac.uk This elegant sequence allows for the rapid assembly of the tetracyclic core. Additionally, intramolecular Friedel-Crafts alkylations have been explored to form key carbon-carbon bonds within the molecular framework. researchgate.netrsc.org

Pioneering Total Synthesis Routes

The first total syntheses of elisabethane diterpenes laid the groundwork for subsequent approaches to this compound. These early routes were crucial in demonstrating the feasibility of constructing such complex molecules and in establishing key synthetic transformations.

Key Synthetic Transformations and Methodologies

Pioneering syntheses employed a range of powerful chemical reactions. The intramolecular Diels-Alder (IMDA) reaction of a quinone precursor proved to be a highly effective method for assembling the elisabethane carbon skeleton. acs.orgacs.org This biomimetic approach, sometimes carried out in water, demonstrated high yield and stereoselectivity. nih.gov

Other key transformations included:

Negishi Coupling: Used to form crucial carbon-carbon bonds, for instance, in coupling a dienyl iodide with an aryl acetic acid ester derivative. acs.orguibk.ac.at

Wittig Reaction: Employed for the formation of carbon-carbon double bonds. prezi.com

Shapiro Reaction: A key step in some routes, often used in a one-pot sequence. soton.ac.uksoton.ac.uk

Kocienski-Julia Olefination: An efficient alternative to the Wittig reaction for creating diene side-chains. soton.ac.uk

Oxidative Cyclization: A biosynthesis-inspired step used to convert an elisabethin precursor into Elisapterosin B. acs.orgresearchgate.net

Stereocontrol Strategies in Early Syntheses

Achieving the correct stereochemistry was a major hurdle in the early syntheses. Several strategies were employed to control the multiple stereocenters present in the elisabethane core.

One successful approach utilized a pinacol-type ketal rearrangement to transfer chirality from a simple, commercially available starting material. acs.orgnih.gov This highly stereocontrolled process was instrumental in setting the "anti" relative stereochemistry in an aryl acetic ester intermediate. acs.org

The use of chiral auxiliaries, such as Evans' oxazolidinone, was another important strategy for achieving high diastereoselectivity in alkylation reactions. acs.org Additionally, asymmetric hydroboration-oxidation reactions were used to install stereocenters with good diastereoselectivity. soton.ac.uk The inherent stereoselectivity of the intramolecular Diels-Alder reaction, particularly the endo transition state, was also a critical factor in controlling the final stereochemistry of the cyclized product. acs.org

Advanced Total Synthesis Approaches for this compound and Closely Related Elisabethane Diterpenes

More recent synthetic efforts have focused on developing more efficient and convergent routes to this compound and its relatives, such as Elisapterosin B, Elisabethin A, and Colombiasin A. soton.ac.uknih.gov These advanced approaches often feature novel bond-forming strategies and cascade reactions to streamline the synthesis.

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

The intramolecular Diels-Alder (IMDA) reaction remains a cornerstone of many advanced synthetic strategies. wikipedia.org It provides a powerful and often highly stereoselective method for constructing the fused polycyclic core of the elisabethanes. acs.orgresearchgate.net

In the synthesis of Elisabethin A, an IMDA reaction of a quinone dienophile with a terminal (Z)-diene proceeded with high yield and stereoselectivity under biomimetic conditions (water, room temperature). nih.gov This reaction established the core 6,6-ring system of the molecule. acs.org

For the synthesis of Colombiasin A and Elisapterosin B, a key strategy involved a thermal intramolecular [4+2] cycloaddition (Diels-Alder) and a Lewis acid-catalyzed [5+2] cycloaddition, respectively, from a common diene precursor. acs.orgthieme-connect.comorganic-chemistry.org This divergent approach, often initiated by a Moore rearrangement of a vinylcyclobutenone, highlights the versatility of cycloaddition reactions in accessing different members of the elisabethane family from a single intermediate. soton.ac.ukscispace.comsoton.ac.uk

C-H Functionalization and Rearrangement Strategies (e.g., Combined C-H Activation/Cope Rearrangement)

A highly effective strategy for the construction of the core structure of elisapterosins involves a combined C-H activation/Cope rearrangement sequence. This reaction serves as a cornerstone in the total synthesis of (-)-Elisapterosin B, enabling the efficient and stereocontrolled formation of three crucial stereogenic centers in a single operation. nih.govacs.orgthieme-connect.com

The key transformation occurs between a vinyldiazoacetate, such as methyl (E)-2-diazo-3-pentenoate, and a substituted dihydronaphthalene. nih.govacs.org This process is catalyzed by a chiral dirhodium catalyst, which is critical for inducing asymmetry. Specifically, the use of dirhodium tetrakis((R)-(N-dodecylbenzenesulfonyl)prolinate), denoted as Rh₂(R-DOSP)₄, facilitates an enantiodivergent reaction with a racemic mixture of 1-methyl-1,2-dihydronaphthalene. nih.govacs.org

In this kinetic resolution, one enantiomer of the dihydronaphthalene undergoes the desired C-H activation/Cope rearrangement, while the other enantiomer is diverted to a cyclopropanation pathway. nih.govacs.org The primary sequence is initiated by what is believed to be a hydride transfer from an allylic position on the substrate to the rhodium-stabilized vinylcarbenoid. acs.org This is immediately followed by a C-C bond formation, which, after the rearrangement, establishes the required stereochemistry for subsequent steps in the synthesis. thieme-connect.comacs.org This powerful reaction serves as a strategic surrogate for more traditional methods, such as tandem Claisen/Cope rearrangements, offering high levels of diastereocontrol. acs.orgacs.org

| Reaction Details | |

| Reaction Type | Combined C-H Activation/Cope Rearrangement |

| Key Substrates | Methyl (E)-2-diazo-3-pentenoate, 1-Methyl-1,2-dihydronaphthalenes. acs.org |

| Catalyst | Dirhodium tetrakis((R)-(N-dodecylbenzenesulfonyl)prolinate) [Rh₂(R-DOSP)₄]. nih.gov |

| Key Outcome | Enantiomer differentiation of racemic dihydronaphthalene. acs.org |

| Strategic Advantage | Controls three key stereocenters in a single step. nih.govthieme-connect.com |

Spiro Cyclization and Related Ring-Forming Processes

In the quest for more efficient, "second generation" syntheses of elisapterosins, researchers have explored novel ring-forming strategies, including those that generate spirocyclic systems. Investigations into the thermal rearrangement of vinylcyclobutenones, intermediates in proposed synthetic routes, led to the discovery of new pathways yielding spirocycles. soton.ac.uk This work, part of the broader research effort that successfully synthesized (-)-Elisapterosin B, has expanded the toolkit for constructing complex carbocyclic frameworks. soton.ac.uksouthampton.ac.uk

While direct spirocyclization to form the main core of this compound is not the primary reported strategy, the exploration of related processes highlights the innovation in the field. For instance, a key step in a reported total synthesis of (-)-Elisapterosin B involves a Lewis acid-catalyzed intramolecular [5+2] cycloaddition. researchgate.netthieme-connect.com This reaction, using BF₃·OEt₂, effectively assembles the seven-membered ring of the tetracyclic core from a hydroquinone precursor. thieme-connect.com This demonstrates the power of cycloaddition reactions in building the complex architecture of elisapterosins. The discovery of thermal rearrangements of cyclobutenones that produce spirocyclic systems presents alternative avenues for accessing complex molecular architectures relevant to diterpene synthesis. soton.ac.uksouthampton.ac.uk

Catalytic Asymmetric Synthesis in Enantioselective Pathways

Catalytic asymmetric synthesis is fundamental to the enantioselective preparation of elisapterosins, ensuring that the final natural product is obtained as a single enantiomer. frontiersin.orgchiralpedia.com The challenge lies in controlling the molecule's multiple stereogenic centers, which are often located in positions that are difficult to influence with standard functional groups. nih.gov

The most prominent example in the synthesis of (-)-Elisapterosin B is the catalytic asymmetric C-H activation/Cope rearrangement. nih.govacs.org The choice of a chiral catalyst is paramount for the success of this reaction. The dirhodium tetracarboxylate catalyst, Rh₂(R-DOSP)₄, creates a chiral environment that differentiates between the two enantiomers of the starting dihydronaphthalene. nih.govacs.org This allows one enantiomer to proceed through the desired pathway with high enantioselectivity (er > 97:3), effectively setting the absolute stereochemistry that is carried through the rest of the synthesis. thieme-connect.com

Broader strategies for this class of diterpenes include the use of asymmetric hydrovinylation to install key stereocenters with absolute stereochemical control. nih.gov This approach has the advantage of not being reliant on a chiral pool starting material, offering greater flexibility. nih.gov The development of such catalytic asymmetric methods is a significant innovation, moving beyond diastereoselective approaches and providing more direct and efficient routes to enantiomerically pure complex natural products. nih.gov

| Asymmetric Strategy | Catalyst/Reagent | Outcome |

| C-H Activation/Cope Rearrangement | Rh₂(R-DOSP)₄. nih.gov | Enantioselective formation of three stereocenters. acs.org |

| [5+2] Cycloaddition | BF₃·OEt₂ (Lewis Acid). thieme-connect.com | Diastereoselective formation of the tetracyclic core. thieme-connect.com |

| Asymmetric Hydrovinylation | Phosphoramidite ligands with a metal catalyst. nih.gov | Installation of exocyclic stereocenters with absolute control. nih.gov |

New Thermal Rearrangements in Synthesis

The synthesis of complex natural products often leads to the discovery of new and unexpected chemical reactions. In the context of the total synthesis of (-)-Elisapterosin A and (-)-Elisapterosin B, research into alternative routes has unearthed novel thermal rearrangements of cyclobutenone derivatives. soton.ac.ukgrafiati.comgrafiati.com

One successful total synthesis utilized a Moore rearrangement of a cyclobutenone to generate a hydroquinone intermediate. soton.ac.ukthieme-connect.com This hydroquinone is a versatile precursor that, upon heating, can undergo a [4+2] cycloaddition to yield the colombiasin core, or, with a Lewis acid, a [5+2] cycloaddition to form the elisapterosin skeleton. thieme-connect.com

Further academic studies aimed at a "second generation" synthesis led to the discovery of four new thermal rearrangements of vinylcyclobutenones. soton.ac.uk These rearrangements provide access to a variety of carbocyclic systems, including spirocycles, demonstrating how the pursuit of a specific natural product can drive fundamental research in reaction methodology. soton.ac.uksouthampton.ac.uk This work highlights the utility of thermally induced reactions, which can proceed without the need for reagents, as a powerful tool in organic synthesis. southampton.ac.uk

Challenges and Innovations in Complex Diterpene Synthesis

The total synthesis of this compound and its congeners presents significant challenges characteristic of complex diterpene synthesis. The core difficulties include the construction of a novel tetracyclic carbon skeleton and the stereocontrolled installation of numerous contiguous stereocenters. researchgate.netsoton.ac.uktuwien.at

Key Challenges:

Structural Complexity: The unique and densely functionalized tetracyclic framework of the elisapterosins is a primary hurdle. researchgate.net

Stereochemical Control: Establishing the correct relative and absolute stereochemistry at multiple centers is a formidable task, especially for those in sterically hindered positions. nih.gov

Key Innovations: To overcome these challenges, synthetic chemists have developed several innovative strategies:

Combined C-H Activation/Cope Rearrangement: This powerful cascade reaction efficiently creates multiple stereocenters with high enantioselectivity in a single step, streamlining the synthesis significantly. acs.orgacs.org

Strategic Pericyclic Reactions: The use of intramolecular [5+2] and [4+2] cycloadditions from a common precursor generated via a Moore rearrangement provides a divergent and elegant approach to both the elisapterosin and colombiasin skeletons. soton.ac.ukthieme-connect.com

Discovery of New Rearrangements: Research programs targeting these molecules have led to the discovery of novel thermal rearrangements of cyclobutenones, expanding the synthetic chemist's toolkit for creating varied and complex ring systems. soton.ac.uksouthampton.ac.uk

Advanced Asymmetric Catalysis: The application of sophisticated chiral catalysts enables the synthesis to proceed enantioselectively, avoiding inefficient resolution steps and providing access to the desired enantiomer directly. nih.govnih.gov

These innovations not only enabled the successful synthesis of molecules like (-)-Elisapterosin B but also contributed new and powerful methodologies to the broader field of organic synthesis. acs.orgsouthampton.ac.uk

Structure Activity Relationship Sar Studies of Elisapterosin a and Its Analogues

Design and Synthesis of Elisapterosin A Analogues and Derivatives

The foundation of any SAR study lies in the generation of a diverse set of molecular analogues. For a complex natural product like this compound, this involves sophisticated synthetic strategies, including the modification of the isolated natural product (semisynthesis) and the creation of novel structures from basic chemical building blocks (total synthesis and rational design).

Semisynthesis offers a more direct route to analogues by chemically modifying the core scaffold of a natural product that has been isolated in sufficient quantities. This approach leverages the complex, stereochemically rich framework provided by nature. For this compound and its congeners, functional groups such as ketones, hydroxyl groups, and olefins present potential handles for chemical modification.

Key semisynthetic strategies that could be applied to the elisapterosin scaffold include:

Reduction of Ketones: The carbonyl groups within the molecular framework can be selectively reduced to hydroxyl groups using various reducing agents. This modification alters the electronics and hydrogen-bonding capabilities of the molecule. The stereochemical outcome of such reductions can also be controlled to produce different diastereomers, adding another layer of structural diversity.

Oxidation of Alcohols: Conversely, existing hydroxyl groups can be oxidized to ketones, exploring the importance of hydrogen bond donors versus acceptors at specific positions.

Esterification and Etherification: Hydroxyl groups are readily converted to esters or ethers. This allows for the introduction of a wide variety of substituents, enabling the exploration of steric and electronic effects on activity. By creating a library of esters with varying chain lengths, aromatic groups, or polar functionalities, chemists can probe the nature of the binding pocket of the biological target.

Modification of Olefins: The double bonds within the structure can be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation, allowing for an investigation into the role of the rigidity and planarity conferred by the π-system.

While total synthesis routes for related compounds like Elisapterosin B have been established, the generation of large libraries via semisynthesis is often contingent on a sustainable supply of the natural starting material. mdpi.com

Rational design involves creating molecules based on a hypothesis about how the parent compound interacts with its biological target. This can involve simplifying the natural product's complex structure to create more synthetically accessible "mimetics" that retain key biological activity, or modifying the core scaffold to enhance desired properties.

Given the intricate tetracyclic framework of elisapterosins, a rational design approach might focus on:

Core Simplification: Synthesizing analogues that retain the relative spatial orientation of key functional groups but possess a simplified carbon skeleton (e.g., tricyclic or bicyclic cores). This helps to identify the minimal structural requirements for activity and can lead to compounds that are easier and cheaper to produce.

Scaffold Hopping: Replacing the core carbon framework with a different, non-related scaffold that can project the key pharmacophoric elements in a similar three-dimensional arrangement.

Bioisosteric Replacement: Substituting specific functional groups or fragments with others that have similar physical or chemical properties. For instance, a ketone could be replaced with an oxime or a gem-difluoro group to modulate electronic properties and metabolic stability without drastically altering the geometry.

The total synthesis of related molecules like (-)-Colombiasin A and (-)-Elisapterosin B provides a blueprint for accessing the complex core structures needed for these rational design efforts. organic-chemistry.orgnih.gov Key reactions, such as the Diels-Alder cycloaddition and intramolecular [5+2] cycloadditions, are pivotal in constructing the foundational framework upon which these modifications can be built. organic-chemistry.orgnih.gov

Methodologies for SAR Determination

To establish a structure-activity relationship, each synthesized analogue must be evaluated in a relevant biological assay. The data from these assays provide the "activity" component of the SAR. A combination of in vitro and computational methods is typically employed.

In Vitro Biological Assays: Since Elisapterosin B has shown potent activity against Mycobacterium tuberculosis, a primary assay for an this compound analogue library would be an anti-tubercular screen. nih.govnih.gov Other relevant assays would include general cytotoxicity assays against various cancer cell lines (e.g., MTT or SRB assays) to determine both anticancer potential and general toxicity. For each compound, a dose-response curve is generated to determine key parameters like the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Computational Modeling (In Silico Analysis): Molecular modeling techniques can provide insight into how structural changes might affect binding to a target protein.

Molecular Docking: If the biological target of this compound is known, docking simulations can be used to predict the binding pose and affinity of each analogue within the target's active site. This can help rationalize observed SAR data and guide the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a dataset of analogues, a QSAR model can identify which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are most important for activity. This model can then be used to predict the activity of yet-to-be-synthesized compounds.

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) can be used to study the conformation of the analogues in solution. Understanding the preferred three-dimensional shape of each molecule is crucial for interpreting its interaction with a biological target. nih.gov

Correlating Structural Modifications with Biological Response Profiles

For example, a hypothetical SAR study on this compound might yield data like those presented in the interactive table below. In this illustrative example, modifications are made at two hypothetical positions, R¹ and R², on the this compound core structure, and the resulting anti-tubercular activity (IC₅₀) is measured.

| Compound | Core Structure | R¹ Modification | R² Modification | Anti-tubercular IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | Parent | =O (Ketone) | -H | 1.5 |

| Analogue 1 | Parent | -OH (β-alcohol) | -H | 10.2 |

| Analogue 2 | Parent | -OH (α-alcohol) | -H | 5.8 |

| Analogue 3 | Parent | =O (Ketone) | -Br | 0.9 |

| Analogue 4 | Parent | =O (Ketone) | -OCH₃ | 3.4 |

| Analogue 5 | Simplified Core | =O (Ketone) | -H | 25.0 |

Analysis of the Hypothetical Data:

Importance of the R¹ Ketone: Comparing this compound with Analogues 1 and 2 suggests that the ketone at the R¹ position is crucial for activity. Its reduction to a hydroxyl group, regardless of stereochemistry, leads to a significant decrease in potency (IC₅₀ increases from 1.5 µM to 10.2 µM and 5.8 µM). This indicates that a hydrogen bond acceptor at this position may be a key pharmacophoric feature.

Exploring the R² Position: The modifications at the R² position show that small, electron-withdrawing groups (like -Br in Analogue 3) can enhance activity (IC₅₀ decreases to 0.9 µM). In contrast, a bulkier, electron-donating group (like -OCH₃ in Analogue 4) is detrimental to activity. This suggests the presence of a specific, sterically constrained binding pocket near the R² position.

Core Scaffold Integrity: Analogue 5, which features a simplified core structure, shows a dramatic loss of activity (IC₅₀ = 25.0 µM). This highlights that the complete tetracyclic framework is likely essential for maintaining the correct three-dimensional conformation required for binding to the biological target.

Through this iterative process of design, synthesis, and testing, a detailed understanding of the SAR of this compound can be developed, paving the way for the creation of novel therapeutic agents.

Mechanistic Insights into the Biological Activities of Elisapterosin a

Exploration of Cellular and Molecular Mechanisms of Action

The cellular and molecular mechanisms of action of Elisapterosin A are an area of ongoing investigation, with current insights primarily derived from computational studies. The compound's unique facially amphiphilic structure, featuring distinct hydrophilic and hydrophobic faces, is hypothesized to play a significant role in its interactions with biological systems and molecular recognition processes. dntb.gov.ua This structural characteristic may dictate how this compound engages with specific cellular components or biological targets. dntb.gov.ua In the context of its potential antiviral activity, the mechanism involves direct binding to key viral proteins. researchgate.net

In Vitro Biological Activity Profiles in Model Systems (excluding human clinical data)

Due to the limited availability of this compound from natural isolation, comprehensive in vitro biological activity profiles in model systems are not extensively documented in the current literature. dntb.gov.ua

Antimicrobial Activity (e.g., antitubercular activity against Mycobacterium tuberculosis, antiplasmodial activity against Plasmodium falciparum)

Currently, in vitro antimicrobial activity, including antitubercular activity against Mycobacterium tuberculosis and antiplasmodial activity against Plasmodium falciparum, has not been specifically reported for this compound in the available research.

Anti-inflammatory Properties (e.g., modulation of NF-κB pathway, arachidonic acid cascade)

There are no reported in vitro investigations detailing the anti-inflammatory properties of this compound, such as its modulation of the NF-κB pathway or the arachidonic acid cascade.

Antiviral Investigations at the Molecular Level (e.g., enzyme inhibition, receptor binding potential)

This compound has been the subject of in silico investigations for its antiviral potential, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. researchgate.net These computational studies identified this compound as a promising candidate for inhibiting key SARS-CoV-2 proteins, including the nsp16–nsp10 complex, nsp13, and nsp14 proteins. researchgate.net Molecular docking simulations indicated a strong binding affinity of this compound to the nsp16–nsp10 protein complex, with a docking value of -10.7 kcal/mol. researchgate.net This suggests a potential for enzyme inhibition or receptor binding at the molecular level. researchgate.net

Table 1: In Silico Binding Affinities of this compound Against SARS-CoV-2 Proteins

| Target Protein/Complex | Binding Affinity (kcal/mol) |

| SARS-CoV-2 nsp16–nsp10 complex | -10.7 researchgate.net |

| SARS-CoV-2 nsp13 | -10.7 researchgate.net |

| SARS-CoV-2 nsp14 | -10.7 researchgate.net |

Other Investigated Biological Responses in Model Systems

Beyond the in silico antiviral studies, extensive in vitro screening for other biological responses of this compound in model systems has been limited, largely due to the challenges associated with obtaining sufficient quantities of the natural compound. dntb.gov.ua

Identification of Potential Biological Targets and Pathways

Based on the available in silico data, the primary identified potential biological targets for this compound are specific proteins of SARS-CoV-2. These include the nsp16–nsp10 complex, nsp13, and nsp14 proteins, which are crucial for viral replication and function. researchgate.net The inherent facially amphiphilic structure of this compound is also considered a key feature that influences its interactions with biological systems and its capacity for molecular recognition, suggesting that its unique spatial arrangement may contribute to its ability to engage with specific targets or pathways. dntb.gov.ua

Computational and Theoretical Studies on Elisapterosin a

Molecular Modeling and Conformational Analysis

Molecular modeling studies have been instrumental in understanding the structural nuances and thermodynamic preferences of elisapterosins. Notably, comparative molecular modeling studies between Elisapterosin F (isomer 1) and Elisapterosin A (isomer 2) revealed significant differences in their thermodynamic stabilities. This compound was found to be thermodynamically more stable than Elisapterosin F by approximately 15 kcal/mol. mdpi.com This substantial energy difference suggests a facile conversion pathway from Elisapterosin F to this compound under slightly acidic conditions. mdpi.com

The conformational analysis, often guided by spectroscopic data such as Nuclear Magnetic Resonance (NMR) spectroscopy, helps in assigning the relative configurations and understanding the spatial arrangement of atoms within the molecule. For instance, NOE responses in NMR studies for related elisapterosins (like Elisapterosin F) provide critical information on proton proximities, which can then be corroborated and refined through molecular modeling to establish the preferred conformations. mdpi.comresearchgate.net

Table 1: Comparative Thermodynamic Stability of Elisapterosin Isomers

| Compound | Isomer Designation (in cited study) | Molecular Formula | Relative Thermodynamic Stability (vs. Elisapterosin F) |

| Elisapterosin F | 1 | C20H28O5 | Reference Baseline |

| This compound | 2 | C20H28O5 | ~15 kcal/mol more stable |

Elucidation of Reaction Mechanisms in Biosynthesis and Total Synthesis

The elucidation of reaction mechanisms, both in natural biosynthesis and laboratory total synthesis, often benefits from computational investigations, which can predict transition states, reaction pathways, and energetic barriers. For this compound, a proposed biosynthetic step involves a parallel cyclization. This cyclization, specifically involving the 11-OH and C-17 carbonyl groups, is hypothesized to account for the formation of the distinctive five-membered cyclic hemiketal moiety present in this compound. mdpi.com

While computational studies have been extensively applied to elucidate reaction mechanisms in the total synthesis of related diterpenes, such as Elisapterosin B, by analyzing key steps like C-H functionalization/Cope rearrangement, detailed computational elucidation of the full biosynthesis or total synthesis reaction mechanisms specifically for this compound is not extensively documented in the available literature. nih.govnih.govunirioja.esresearchgate.netnih.govsoton.ac.ukacs.orgcapes.gov.br

Ligand-Target Docking and In Silico Screening for Biological Interaction Predictions

Molecular docking and in silico screening are powerful computational techniques used to predict the binding affinity and orientation of small molecules (ligands) with target biomolecules (proteins), thereby accelerating the identification of potential lead compounds for drug discovery. dntb.gov.uaresearchgate.net this compound has been subjected to such in silico evaluations, particularly in the context of antiviral activity. mdpi.comresearchgate.netresearchgate.netresearchgate.net

This compound has been identified as a promising candidate against key proteins of SARS-CoV-2. In in silico investigations, this compound demonstrated a notable binding energy of -10.7 kcal/mol when docked against the SARS-CoV-2 nsp16–nsp10 complex, as well as nsp13 and nsp14 proteins. mdpi.comresearchgate.netresearchgate.netresearchgate.net This strong binding affinity suggests its potential as an antiviral agent by interfering with the functions of these crucial viral non-structural proteins. The nsp10-nsp16 complex, for instance, is vital for the 2'-O-methylation of viral mRNA, a process essential for the virus to evade the host's innate immune system. mdpi.comturkjps.orgnih.gov

Table 2: In Silico Docking Results for this compound against SARS-CoV-2 Proteins

| Ligand | Target Proteins (SARS-CoV-2) | Binding Energy (kcal/mol) |

| This compound | nsp16–nsp10 complex | -10.7 |

| nsp13 | -10.7 | |

| nsp14 | -10.7 |

This in silico finding highlights this compound as a molecule of interest for further investigation into its potential therapeutic applications, particularly in the development of antiviral strategies. mdpi.com

Future Research Directions and Translational Perspectives

Advancements in Synthetic Methodologies for Accessing Elisapterosin A Scaffolds

The intricate and sterically demanding core of this compound, characterized by multiple contiguous stereogenic centers, presents significant synthetic challenges. Overcoming these hurdles is crucial for enabling more efficient and scalable production, which is a prerequisite for comprehensive biological evaluation and potential drug development.

Current advancements in synthetic methodologies for accessing elisapterosin scaffolds, often explored through the synthesis of related compounds like elisapterosin B and elisabethin A, include:

Diels-Alder Reactions: Early efforts towards the synthesis of elisabethin A, a proposed precursor to elisapterosins, explored Diels-Alder reactions as key steps. nih.govwikipedia.org A biomimetic [5+2] cyclization of a serrulatane diene has been successfully employed in a concise synthesis of (-)-elisapterosin B. cgl.org.cn

Moore Rearrangement: A notable strategy in the total synthesis of (-)-colombiasin A and (-)-elisapterosin B involves the utilization of a Moore rearrangement to facilitate intramolecular [4+2] and [5+2] cycloadditions, thereby constructing the complex tetracyclic carbon skeletons. nih.govnih.gov

Oxidative Cyclization: A biosynthesis-inspired oxidative cyclization of an elisabethin precursor has proven to be a pivotal step in the stereocontrolled synthesis of elisapterosin B. nih.gov This approach mimics natural pathways to achieve complex molecular architectures.

Friedel-Crafts Alkylation: The synthesis of elisapterosin B has also been achieved through diastereoselective intramolecular Friedel-Crafts alkylation reactions, often mediated by mercury salts. cgl.org.cn

Spiro Cyclization: Efforts directed towards the total synthesis of elisabethin A have highlighted the utility of high-yielding spiro cyclization reactions under Mitsunobu conditions, which are critical for forming the complex spiro centers characteristic of these molecules. nih.gov

Future research will likely focus on developing more convergent, enantioselective, and step-economical routes, potentially leveraging new catalytic methods and automated synthesis platforms to access these challenging scaffolds with greater efficiency and sustainability.

Elucidation of Unexplored Biological Activities and Mechanisms

While elisapterosin B has demonstrated significant biological activities, such as potent in vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv and strong antiplasmodial activity against Plasmodium falciparum, the full spectrum of biological activities and detailed mechanisms of action for this compound remain largely unexplored. cgl.org.cnnih.govwikipedia.org

An intriguing area for future investigation is the potential antiviral activity of this compound. Recent in silico studies have indicated that this compound exhibits promising binding affinity to key SARS-CoV-2 proteins, specifically nsp16–nsp10, nsp13, and nsp14, with a docking score of -10.7 kcal/mol. This computational finding warrants further in vitro and in vivo validation to confirm its antiviral potential and to elucidate the precise molecular mechanisms underlying such interactions.

Furthermore, given that this compound is a rearranged diterpene, and quinone-containing natural products (which can have structural similarities or related biogenetic origins) are known for diverse biological activities including antibiotic, antitumor, and antimalarial effects through redox processes and Michael-type addition-elimination reactions, a deeper investigation into similar mechanisms for this compound could reveal novel therapeutic avenues. Uncovering the detailed molecular targets and signaling pathways modulated by this compound will be critical for understanding its therapeutic potential and guiding rational drug design.

Potential for Biosynthetic Engineering and Chemoenzymatic Approaches

The biosynthesis of complex natural products like this compound offers a promising avenue for sustainable production and structural diversification. Elisabethin A, a precursor to elisapterosin B, is naturally isolated from Pseudopterogorgia elisabethae, and it is hypothesized that elisapterosin B and colombiasin A are derived from elisabethin A. nih.gov The broader class of diterpenoids, to which elisapterosins belong, typically originates from geranylgeranyl phosphate (B84403) via serrulatane intermediates. Understanding and harnessing these natural biosynthetic pathways through engineering could lead to more efficient and environmentally friendly production methods.

Chemoenzymatic approaches, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, hold significant potential for accessing this compound and its analogues. A chemoenzymatic strategy involving whole-cell biotransformation has already been reported for synthesizing the platencin (B21511) core, a structural motif related to the elisabethin/elisapterosin framework. cgl.org.cn Advantages of such hybrid approaches include:

Enhanced Selectivity: Enzymes can facilitate highly stereoselective and regioselective transformations that are challenging to achieve with traditional chemical methods.

Overcoming Thermodynamic Limitations: Chemoenzymatic cascades can be designed to overcome unfavorable thermodynamic equilibria by coupling reactions.

Broadening Substrate Scope: Enzyme engineering techniques can be employed to modify biocatalysts, expanding their substrate range and enabling the synthesis of diverse derivatives.

Future research could focus on identifying and manipulating the specific enzymes involved in the biosynthesis of this compound within its natural source, or engineering microbial hosts to produce the compound or its key intermediates. This could involve metabolic engineering to optimize precursor supply and pathway flux, leading to scalable and cost-effective production.

Development of Novel Analogues for Enhanced Specificity and Potency

The development of novel analogues of this compound is a critical translational perspective aimed at optimizing its therapeutic properties. This involves systematic modifications to the core structure to improve aspects such as specificity towards particular biological targets, potency, bioavailability, and pharmacokinetic profiles, while minimizing potential off-target effects or toxicity.

Key aspects of this research direction include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to identify the pharmacophore responsible for this compound's biological activities. By synthesizing and testing a series of structural variants, researchers can map the chemical features crucial for activity and those that can be modified for improvement. The complexity of natural products often necessitates the design of simplified analogues to pinpoint the minimal structural requirements for activity, as seen with pseudopterosins, where simplified analogues retained anti-inflammatory effects.

Stereochemical Diversity: As demonstrated in macrolide synthesis, stereochemical modifications can lead to novel chemical and antibacterial properties. Exploring different stereoisomers or epimers of this compound could uncover compounds with superior therapeutic indices.

The ultimate goal of analogue development is to translate the promising biological activities of this compound into viable drug candidates, addressing challenges such as supply limitations and the need for optimized pharmacological properties.

Q & A

Q. What spectroscopic techniques are critical for elucidating the structure of Elisapterosin A, and how should they be applied methodologically?

To determine the structure of this compound, a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography is essential. NMR analysis should focus on coupling constants and NOE correlations to establish stereochemistry, while HRMS confirms molecular formula. X-ray diffraction provides unambiguous stereochemical assignment. For reproducibility, experimental parameters (e.g., solvent, temperature) must be meticulously documented .

Q. What are the established synthetic routes for this compound, and what are their key reaction steps?

While direct synthesis protocols for this compound are not fully detailed in current literature, analogous strategies from Elisapterosin B synthesis (e.g., C-H activation/Cope rearrangement) suggest critical steps such as stereoselective cycloadditions and hydride transfers. Key intermediates should be characterized via spectroscopic methods at each stage to verify regiochemical control .

Q. How can researchers assess the purity of this compound following synthesis?

Purity evaluation requires high-performance liquid chromatography (HPLC) with UV/Vis or mass detection, coupled with ¹H NMR integration to quantify residual solvents or byproducts. Melting point analysis and thin-layer chromatography (TLC) provide supplementary validation. Document retention times, solvent systems, and calibration standards for reproducibility .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., kinase or protease assays) are standard. Ensure assay conditions (pH, temperature, incubation time) align with published protocols, and include positive/negative controls to validate results .

Q. How should researchers design experiments to confirm the stereochemistry of this compound?

Use NOESY NMR to identify spatial proximities between protons, and compare experimental optical rotation values with computational predictions (e.g., density functional theory, DFT). Chiral chromatography or derivatization with chiral auxiliaries can further resolve enantiomeric purity .

Advanced Research Questions

Q. What strategies can address discrepancies in reported yield data for this compound synthesis?

Systematic replication under controlled conditions (solvent purity, catalyst loading, inert atmosphere) is critical. Employ design of experiments (DoE) to isolate variables affecting yield, such as temperature gradients or reaction time. Cross-validate results with independent labs and publish detailed procedural logs .

Q. How can computational methods optimize the synthetic pathway of this compound?

Density functional theory (DFT) calculations predict transition-state energetics for stereoselective steps, while molecular dynamics simulations model solvent effects. Machine learning algorithms can analyze reaction databases to propose optimal catalysts or conditions .

Q. What methodologies validate the proposed biosynthetic pathways of this compound?

Isotopic labeling (e.g., ¹³C-glucose feeding in precursor organisms) tracks carbon flux, while gene knockout studies in putative biosynthetic clusters (e.g., via CRISPR-Cas9) identify key enzymes. Metabolomic profiling via LC-MS/MS confirms intermediate accumulation .

Q. How do varying assay conditions impact the observed bioactivity of this compound?

Conduct dose-response curves under standardized conditions (e.g., serum-free media, fixed cell densities) to minimize variability. Statistical tools like ANOVA assess significance across replicates. Report all deviations from established protocols to enable meta-analyses .

Q. What experimental approaches resolve conflicting data on this compound's mechanism of action?

Combine orthogonal techniques: surface plasmon resonance (SPR) for binding affinity, siRNA knockdown of target proteins, and transcriptomic profiling (RNA-seq). Validate findings using in vivo models (e.g., xenografts) with pharmacokinetic monitoring to correlate bioactivity with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.